molecular formula C18H20FNO3S B2462248 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1421529-51-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2462248
CAS No.: 1421529-51-2
M. Wt: 349.42
InChI Key: WEXUBVJHJRQTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic compound of significant interest in modern neuropharmacology and medicinal chemistry research. Its molecular architecture, featuring a methanesulfonamide group linked to a fluorophenyl ring and a hydroxy-substituted phenylethyl chain with a cyclopropyl moiety, suggests potential for high-affinity interactions with central nervous system targets. This structural profile is characteristic of ligands designed to probe the structure-activity relationships of G-protein coupled receptors, particularly the μ-opioid receptor (MOR) . Researchers are investigating this compound and its analogs to elucidate metabolic pathways and the potencies of novel synthetic molecules, which is crucial for the interpretation of data from in vitro assays and forensic toxicological analyses . The inclusion of the 3-fluorophenyl group is a common strategy in drug discovery to modulate the compound's electronic properties, metabolic stability, and binding affinity, thereby making it a valuable chemical tool for optimizing lead compounds . The primary research applications for this compound include serving as an analytical reference standard in forensic toxicology to identify novel substances in biological samples, and as a pharmacologically active probe in the study of receptor binding kinetics and functional activity at opioid receptors . Its mechanism of action is anticipated to involve agonist activity at the μ-opioid receptor, leading to typical effects such as analgesia and respiratory depression, which researchers study to better understand the risks and pharmacological profiles of emerging synthetic substances . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-17-8-4-5-14(11-17)12-24(22,23)20-13-18(21,16-9-10-16)15-6-2-1-3-7-15/h1-8,11,16,20-21H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUBVJHJRQTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the hydroxy group: This step may involve the hydroxylation of an intermediate compound using an oxidizing agent like osmium tetroxide.

    Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

    Incorporation of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the methanesulfonamide group: This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide Derivatives with Fluorinated Aromatic Systems

The target compound shares functional group similarities with several sulfonamide-containing molecules in the evidence:

  • N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl) methyl) methanesulfonamide (): Core Structure: Benzimidazole ring vs. the target’s cyclopropyl-hydroxy-phenyl chain. Substituents: A trifluoromethylphenyl group (strong electron-withdrawing effect) vs. the target’s 3-fluorophenyl (moderate electron withdrawal). Impact: The trifluoromethyl group enhances metabolic stability but reduces solubility compared to mono-fluorinated analogs .
  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

    • Core Structure : Pyrimidine ring vs. the target’s aliphatic chain.
    • Substituents : 4-fluorophenyl (para-substitution) vs. the target’s meta-substitution.
    • Impact : Para-fluorine in aromatic systems often enhances π-π stacking interactions, whereas meta-substitution may favor directional hydrogen bonding .

Cyclopropyl-Containing Compounds

The cyclopropyl group in the target compound introduces conformational rigidity and ring strain, which can enhance metabolic stability compared to flexible aliphatic chains. No direct cyclopropyl analogs are cited in the evidence, but the benzimidazole () and pyrimidine () cores highlight how bicyclic or aromatic systems differ in electronic and steric profiles.

Fluorophenyl Substituents in Opioid Analogs

lists 3-fluorofentanyl , a piperidine-based opioid with a 3-fluorophenyl group. While pharmacologically distinct from the target, the fluorine’s position (meta vs. ortho/para in other fentanyls) illustrates how electronic effects influence receptor binding. For example, 3-fluorofentanyl’s meta-fluorine may optimize hydrophobic interactions in opioid receptors, whereas the target’s 3-fluorophenyl could modulate sulfonamide acidity or membrane permeability .

Hydroxy Group Influence

The hydroxyl group in the target compound contrasts with amines () or amides () in analogs. Hydroxy groups enhance solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Fluorine Position Key Functional Groups Notable Properties Reference
Target Compound Cyclopropyl-hydroxy chain 3-fluorophenyl Methanesulfonamide, hydroxyl High rigidity, moderate solubility
N-((2-(1-(3-(trifluoromethyl)phenyl)...) (E2) Benzimidazole 3-(CF₃)phenyl Methanesulfonamide, trifluoromethyl High metabolic stability
3-fluorofentanyl (E3) Piperidine 3-fluorophenyl Propanamide Opioid receptor affinity
N-[4-(4-Fluoro-phenyl)-... (E4) Pyrimidine 4-fluorophenyl Methanesulfonamide, formyl Enhanced π-π stacking

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound with potential biological activity. This compound is notable for its unique structure, which includes a cyclopropyl group, a hydroxy group, and a methanesulfonamide moiety. Its IUPAC name reflects its intricate design, which is conducive to various biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO3S. The compound features several functional groups that influence its reactivity and biological properties:

Component Description
Cyclopropyl groupProvides structural rigidity and potential activity
Hydroxy groupCan participate in hydrogen bonding and reactivity
Methanesulfonamide moietyOften associated with pharmacological properties
Fluorophenyl groupEnhances lipophilicity and may affect receptor binding

Biological Activity

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific enzymes or receptors. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, or antitumor activities.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, mediating pain and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways that are involved in pain perception or inflammatory responses .

Research Findings

Recent studies have explored the biological effects of similar compounds, providing insights into their potential applications:

  • Anti-inflammatory Effects : Similar compounds have shown selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory use without significant gastrointestinal side effects .
  • Selectivity for Receptors : Some derivatives exhibit selective agonistic activity at serotonin receptors (5-HT2C), indicating potential applications in treating mood disorders or psychosis .
  • In Vivo Studies : Animal models have demonstrated that compounds with related structures can reduce hyperactivity and exhibit antipsychotic-like effects, highlighting their therapeutic potential in neuropsychiatric conditions .

Case Studies

Several case studies have documented the effects of related compounds:

  • A study on N-substituted (2-phenylcyclopropyl)methylamines showed promising results as selective 5-HT2C agonists with minimal side effects associated with other serotonin receptors. These findings suggest that modifications to the cyclopropyl structure can yield compounds with desirable pharmacological profiles .
  • Another investigation focused on the anti-inflammatory properties of methanesulfonamide derivatives, revealing their ability to selectively inhibit COX enzymes in human monocytes without affecting platelet function significantly .

Q & A

Q. Methodology :

  • Step 1 : Synthesize the amine precursor, 2-cyclopropyl-2-hydroxy-2-phenylethylamine, via reductive amination of 2-cyclopropyl-2-phenyloxirane with ammonia, followed by hydroxyl protection (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions .
  • Step 2 : React the amine with 3-fluorophenyl methanesulfonyl chloride in anhydrous dichloromethane under inert conditions. Use triethylamine as a base to neutralize HCl byproducts.
  • Step 3 : Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF).
  • Purity Optimization :
    • Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and compare retention times to standards.
    • Monitor impurities (e.g., residual sulfonyl chloride or dehalogenated byproducts) using LC-MS .

Basic: How can the stereochemistry of the hydroxyl and cyclopropyl groups be confirmed experimentally?

Q. Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration.
  • NMR Analysis :
    • Use 1H^1H-1H^1H NOESY to identify spatial proximity between the hydroxyl proton and cyclopropyl/aromatic protons.
    • Analyze 13C^{13}C NMR coupling constants (e.g., JCFJ_{C-F}) to confirm the 3-fluorophenyl substitution pattern .
  • Comparative Optical Rotation : Compare experimental optical rotation with computational predictions (DFT-based) for enantiomeric verification .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?

Case Study : If the compound shows antagonism in cell-based assays but no activity in enzyme-linked assays:

  • Hypothesis 1 : The cyclopropyl group may induce conformational changes in membrane-bound receptors inaccessible in purified enzyme systems.
  • Experimental Design :
    • Perform surface plasmon resonance (SPR) to measure binding kinetics to isolated receptors vs. cell membranes.
    • Use fluorescent analogs (e.g., BODIPY-labeled compound) to track subcellular localization via confocal microscopy.
    • Validate solubility and aggregation state using dynamic light scattering (DLS) to rule out false negatives .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validation is required?

Q. Methodology :

  • In Silico Tools :
    • Use SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.
    • Perform molecular dynamics (MD) simulations to assess stability in lipid bilayers.
  • Experimental Validation :
    • Measure logP experimentally via shake-flask method (octanol/water partition).
    • Conduct hepatic microsome assays to identify metabolic hotspots (e.g., hydroxylation of the cyclopropyl ring).
    • Compare MD-predicted membrane permeability with Caco-2 cell monolayer assays .

Basic: What analytical techniques are critical for characterizing stability under physiological conditions?

Q. Protocol :

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h; monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives).
    • Oxidative Stress : Treat with 3% H2_2O2_2; analyze for hydroxylated byproducts using high-resolution MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature and DSC for polymorph identification .

Advanced: How does the 3-fluorophenyl group influence binding affinity compared to other halogenated analogs?

Q. Structure-Activity Relationship (SAR) Study :

  • Design : Synthesize analogs with Cl, Br, or CF3_3 substituents at the phenyl ring.
  • Testing :
    • Measure IC50_{50} in target receptor assays (e.g., kinase inhibition).
    • Perform molecular docking (AutoDock Vina) to compare halogen interactions in the binding pocket.
  • Key Finding : Fluorine’s electronegativity enhances hydrogen-bonding with serine/threonine residues, but steric effects from larger halogens may reduce affinity. Validate via isothermal titration calorimetry (ITC) .

Basic: How can researchers mitigate interference from impurities during bioactivity screening?

Q. Approach :

  • Impurity Profiling : Use LC-MS to identify and quantify impurities (e.g., residual solvents, sulfonate esters).
  • Control Experiments :
    • Test individual impurities (e.g., des-cyclopropyl analog) in bioassays at concentrations up to 10x their levels in the final compound.
    • Implement orthogonal assays (e.g., functional vs. binding assays) to confirm target specificity .

Advanced: What formulation challenges arise from the compound’s hydrophobicity, and how can they be addressed?

Q. Formulation Strategy :

  • Problem : Low aqueous solubility (<10 µg/mL) limits bioavailability.
  • Solutions :
    • Nanoparticle Encapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation method) to enhance dissolution.
    • Co-Crystallization : Screen with GRAS co-formers (e.g., succinic acid) to improve solubility.
    • In Vivo Validation : Compare AUC(0–24h) of formulated vs. free compound in rodent pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.